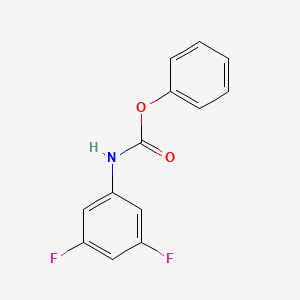

O-phenyl 3,5-difluorophenylcarbamate

Description

O-Phenyl 3,5-difluorophenylcarbamate is a carbamate derivative characterized by a phenyl ester group (O-phenyl) and a 3,5-difluorophenyl carbamate moiety. Carbamates are widely studied for their biological activity, including pesticidal, herbicidal, and pharmacological applications. The fluorine substituents on the phenyl ring enhance electronegativity and may improve binding affinity to biological targets or alter physicochemical properties such as solubility and metabolic stability compared to non-fluorinated analogs.

Propriétés

Formule moléculaire |

C13H9F2NO2 |

|---|---|

Poids moléculaire |

249.21 g/mol |

Nom IUPAC |

phenyl N-(3,5-difluorophenyl)carbamate |

InChI |

InChI=1S/C13H9F2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)18-12-4-2-1-3-5-12/h1-8H,(H,16,17) |

Clé InChI |

VQOAKXGCOWYOMF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC(=C2)F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Chloroquinolin-8-yl 3,5-Difluorophenylcarbamate (Compound 23)

This compound () shares the 3,5-difluorophenylcarbamate group but substitutes the O-phenyl ester with a 5-chloroquinolin-8-yl group. Key differences include:

- Molecular Weight: MALDI-TOF data show a molecular ion at m/z 319 (M+H)+, suggesting higher mass due to the quinoline moiety.

- Melting Point: 152°C, indicating strong crystalline packing influenced by the planar quinoline ring.

- Retention Time : 6.333 min (HPLC), reflecting moderate polarity.

- Synthetic Yield: 56%, lower than typical carbamate syntheses, possibly due to steric hindrance from the quinoline group.

The quinoline substituent likely enhances π-π stacking interactions in biological systems compared to the simpler O-phenyl group in the target compound .

3,5-Dimethylphenyl Methylcarbamate (XMC)

A pesticidal carbamate (), XMC replaces fluorine atoms with methyl groups and uses a methyl carbamate ester. Key contrasts:

- Volatility : The O-phenyl ester in the target compound likely reduces volatility compared to XMC’s methyl ester.

- Bioactivity : Methylcarbamates like XMC are acetylcholinesterase inhibitors; fluorinated analogs may exhibit altered target selectivity or resistance profiles .

3,5-Dimethyl-4-(methylthio)phenyl Methylcarbamate (Methiocarb)

Methiocarb () introduces a sulfur atom, enhancing thiol-mediated reactivity. The target compound’s fluorine atoms could provide oxidative stability, whereas methiocarb’s thioether group may participate in metabolic conjugation pathways, affecting environmental persistence .

Data Table: Comparative Properties of Carbamate Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Retention Time (min) | Key Substituents | Use/Activity |

|---|---|---|---|---|---|

| O-Phenyl 3,5-difluorophenylcarbamate | C₁₃H₉F₂NO₂ | Data Unavailable | Data Unavailable | O-phenyl, 3,5-difluorophenyl | Inferred: Agro/Pharma |

| 5-Chloroquinolin-8-yl 3,5-difluorophenylcarbamate | C₁₆H₁₀ClF₂N₂O₂ | 152 | 6.333 | Quinoline, 3,5-difluorophenyl | Antiangiogenic research |

| XMC | C₁₀H₁₃NO₂ | Data Unavailable | Data Unavailable | 3,5-dimethylphenyl, methyl | Pesticide (acetylcholinesterase inhibitor) |

| Methiocarb | C₁₁H₁₅NO₂S | Data Unavailable | Data Unavailable | 3,5-dimethyl-4-(methylthio) | Molluscicide, insecticide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.